[(1H-indol-3-yl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-3-yl)methylamine hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)methylamine hydrochloride typically involves the reaction of indole derivatives with methylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then reacted with methylamine to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
(1H-indol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-methyltryptamine: A compound with psychoactive properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(1H-indol-3-yl)methylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11-12H,6H2,1H3;1H |
InChI Key |
LUGVVDYFXBFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.